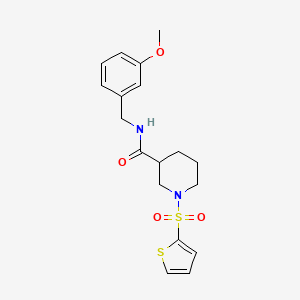
N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide
Descripción general
Descripción
N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MBMS, is a sulfonamide compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
Mecanismo De Acción
The mechanism of action of N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to bind to the SH3 domain of Grb2, which prevents Grb2 from binding to other proteins in the cell signaling pathway. This inhibition of protein-protein interactions can lead to changes in cellular signaling and gene expression.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. In addition to its role in inhibiting protein-protein interactions, N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to have anti-inflammatory effects and to inhibit the growth of cancer cells. These effects are thought to be related to the inhibition of signaling pathways that are involved in inflammation and cancer growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide in lab experiments is its specificity for the SH3 domain of Grb2. This specificity allows researchers to study the role of Grb2 in cellular signaling pathways with a high degree of precision. However, one limitation of N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to use in some experimental settings.
List of
Direcciones Futuras
There are many potential future directions for research on N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of new compounds that are similar to N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide but have improved solubility and other properties. Another area of interest is the study of the role of Grb2 in other cellular signaling pathways and diseases. Additionally, researchers may explore the use of N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide and related compounds in the development of new therapies for diseases such as cancer and inflammation.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied extensively for its potential use in scientific research. One of the main applications of N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide is in the study of protein-protein interactions. N-(4-methoxybenzyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been found to bind to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding interaction can be used to study the role of Grb2 in these pathways and to develop potential therapies for diseases that involve aberrant Grb2 signaling.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-26-16-5-3-15(4-6-16)14-21-29(24,25)17-7-8-19(28-2)18(13-17)20(23)22-9-11-27-12-10-22/h3-8,13,21H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHGFIPPLRYUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)SC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-4-(methylsulfanyl)-3-(morpholin-4-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine](/img/structure/B4777664.png)
![N-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4777675.png)
![N-(4-chlorobenzyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4777684.png)

![N-[3-(N-{[6-chloro-2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B4777696.png)
![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B4777698.png)
![4-[3-(4-methylphenoxy)propyl]morpholine](/img/structure/B4777706.png)
![methyl 4-[(3,4-dimethoxybenzoyl)amino]-3-methylbenzoate](/img/structure/B4777714.png)
![4-({2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzenesulfonamide](/img/structure/B4777724.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4777726.png)
![6-amino-4-(1-methyl-1H-pyrazol-3-yl)-3-(pentafluoroethyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4777729.png)

![N-(4-cyanophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777743.png)
![4-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4777745.png)